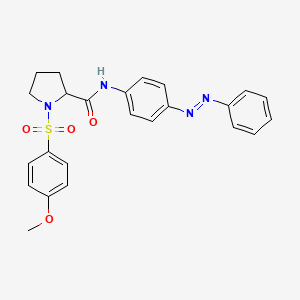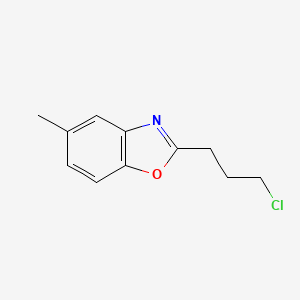
1-(2-Bromoethyl)-4-phenylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoethyl)-4-phenylazetidin-2-one is an organic compound that belongs to the class of azetidinones, which are four-membered lactams This compound is characterized by the presence of a bromoethyl group and a phenyl group attached to the azetidinone ring
Métodos De Preparación
The synthesis of 1-(2-Bromoethyl)-4-phenylazetidin-2-one typically involves the reaction of 4-phenylazetidin-2-one with a bromoethylating agent. One common method is the reaction of 4-phenylazetidin-2-one with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Análisis De Reacciones Químicas
1-(2-Bromoethyl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides. For example, reaction with sodium methoxide can yield the corresponding methoxyethyl derivative.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding ethyl derivative.
Oxidation: Oxidation of the phenyl group can be achieved using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Bromoethyl)-4-phenylazetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of biologically active molecules, including antibiotics and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing azetidinone rings.
Material Science: It can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromoethyl)-4-phenylazetidin-2-one is not well-documented, but it is likely to involve interactions with biological targets such as enzymes or receptors. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to inhibition of enzyme activity or modulation of receptor function, depending on the specific target.
Comparación Con Compuestos Similares
1-(2-Bromoethyl)-4-phenylazetidin-2-one can be compared with other azetidinone derivatives, such as:
4-Phenylazetidin-2-one: Lacks the bromoethyl group and has different reactivity and biological activity.
1-(2-Chloroethyl)-4-phenylazetidin-2-one:
1-(2-Hydroxyethyl)-4-phenylazetidin-2-one: Contains a hydroxyethyl group, which can participate in hydrogen bonding and other interactions not possible with the bromoethyl group.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromoethyl group, which can undergo nucleophilic substitution and other reactions that are not possible with the other derivatives.
Propiedades
Número CAS |
89044-69-9 |
|---|---|
Fórmula molecular |
C11H12BrNO |
Peso molecular |
254.12 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C11H12BrNO/c12-6-7-13-10(8-11(13)14)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Clave InChI |
WHPLDCPKLNNCNA-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(C1=O)CCBr)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


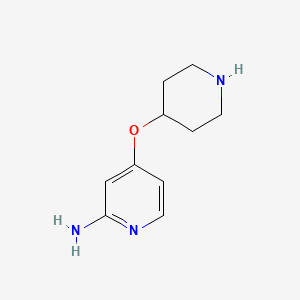
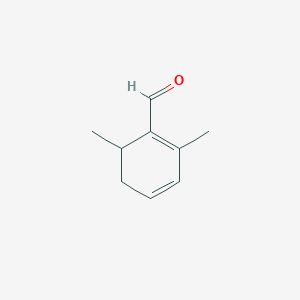
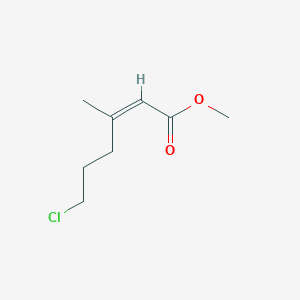
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzoic acid](/img/structure/B14139369.png)
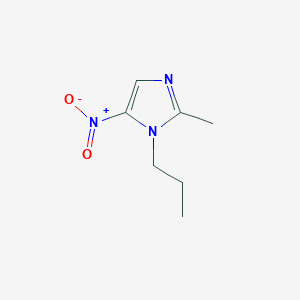
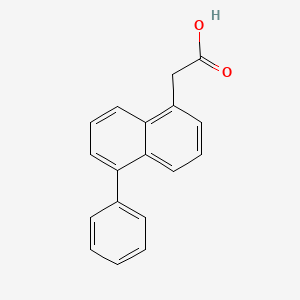
![2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B14139384.png)
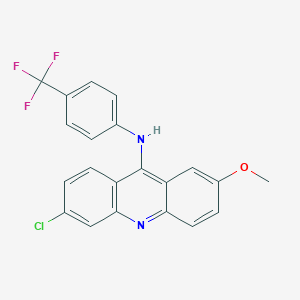
![(1S,5R,8S,9R,10R,12R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane;(1S,5R,8S,9R,10S,12R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B14139392.png)

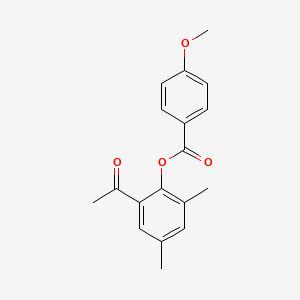
![(1R,3R,4R,4aS,5'S,8aR)-5'-(furan-3-yl)-1-hydroxy-8,8a-bis(hydroxymethyl)-3-methylspiro[1,2,3,4a,5,6-hexahydronaphthalene-4,3'-oxolane]-2'-one](/img/structure/B14139410.png)
